Gabapentina Clorhidrato

Descripción general

Descripción

El Hidrocloruro de Gabapentina es un compuesto farmacéutico que se utiliza principalmente como anticonvulsivo y analgésico. Es un análogo estructural del neurotransmisor inhibitorio ácido gamma-aminobutírico (GABA) y fue aprobado por primera vez para su uso en los Estados Unidos en 1993 . El Hidrocloruro de Gabapentina se prescribe comúnmente para el manejo del dolor neuropático periférico, la neuralgia posherpética y las convulsiones de inicio parcial .

Aplicaciones Científicas De Investigación

Pain Management

Gabapentin is widely used in managing neuropathic pain conditions, particularly:

- Postherpetic Neuralgia (PHN) : Numerous studies demonstrate gabapentin's efficacy in reducing pain intensity in PHN patients. A meta-analysis of randomized controlled trials (RCTs) showed that gabapentin significantly alleviated pain compared to placebo, with a mean difference (MD) of -0.91 on a pain scale .

- Diabetic Neuropathy : Gabapentin has been shown to provide significant pain relief in diabetic neuropathy patients, with improvements observed as early as two weeks after treatment initiation .

- Other Neuropathic Pain : It is effective for other neuropathic pain conditions, such as fibromyalgia and trigeminal neuralgia, often used as part of a multimodal pain management approach.

Epilepsy

Gabapentin serves as an adjunctive therapy for partial-onset seizures in both adults and children aged three and older. Clinical guidelines recommend it for patients who do not respond adequately to first-line treatments .

Psychiatric Disorders

Gabapentin is increasingly utilized off-label for various psychiatric conditions:

- Anxiety Disorders : It has shown promise in treating generalized anxiety disorder and social phobia.

- Bipolar Disorder : Some studies suggest it may help stabilize mood in bipolar patients.

Pharmacological Insights

Gabapentin's pharmacological profile includes:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 3 hours post-administration.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

- Side Effects : Common side effects include dizziness, fatigue, and peripheral edema .

Efficacy in PHN

A study involving 229 patients with PHN reported significant reductions in pain levels after two weeks of gabapentin treatment, alongside improvements in mood and quality of life metrics .

Diabetic Neuropathy Study

In a controlled trial with 165 diabetic neuropathy patients, those receiving gabapentin reported greater pain reduction compared to the placebo group over an eight-week period .

Data Tables

| Application Area | Indications | Evidence Level |

|---|---|---|

| Pain Management | Postherpetic Neuralgia | High |

| Diabetic Neuropathy | Moderate | |

| Fibromyalgia | Low | |

| Epilepsy | Adjunctive therapy for partial seizures | High |

| Psychiatric Disorders | Anxiety Disorders | Moderate |

| Bipolar Disorder | Low |

Mecanismo De Acción

El Hidrocloruro de Gabapentina ejerce sus efectos uniéndose a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje en el sistema nervioso central . Esta unión inhibe la entrada de iones calcio en las terminales presinápticas, reduciendo la liberación de neurotransmisores excitatorios como el glutamato . Además, el Hidrocloruro de Gabapentina modula la expresión y fosforilación de varias proteínas involucradas en la señalización neuronal, contribuyendo a sus efectos anticonvulsivos y analgésicos .

Análisis Bioquímico

Biochemical Properties

Gabapentin Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Gabapentin Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

The molecular mechanism of Gabapentin Hydrochloride involves several binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the Cavα2δ-1 subunit of voltage-gated calcium channels . This binding interaction blunts the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, Gabapentin Hydrochloride has shown to increase the temporal summation pain threshold in skin compared with placebo . It also significantly reduces the area under the pain intensity curve to hypertonic saline injections in the muscle .

Dosage Effects in Animal Models

In animal models, the effects of Gabapentin Hydrochloride vary with different dosages. For instance, in a study on horses, Gabapentin Hydrochloride was found to be beneficial in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain .

Metabolic Pathways

Gabapentin Hydrochloride is involved in several metabolic pathways. It is absorbed solely via facilitated transport by the LAT1 transporter within the intestines . This process is saturable, meaning the oral bioavailability of Gabapentin Hydrochloride is inversely proportional to the administered dose .

Transport and Distribution

Gabapentin Hydrochloride is transported and distributed within cells and tissues via the LAT1 transporter . This transporter facilitates the absorption of Gabapentin Hydrochloride in the intestines .

Subcellular Localization

Given its interactions with various cellular components such as the alpha-2-delta protein subunit of voltage-gated calcium channels, it can be inferred that Gabapentin Hydrochloride is likely to be localized in areas where these components are present .

Métodos De Preparación

El Hidrocloruro de Gabapentina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reordenación de Hofmann de la monoamida del ácido 1,1-ciclohexano diacetico . El proceso incluye los siguientes pasos:

Formación de la monoamida del ácido 1,1-ciclohexano diacetico: Este intermedio se obtiene del anhídrido del ácido 1,1-ciclohexano diacetico usando un precursor de amoniaco o una solución pregenerada de amoniaco-isopropanol.

Reordenación de Hofmann: La monoamida se somete a la reordenación de Hofmann usando hipobromito de sodio a temperaturas que van de -5°C a -10°C, seguido de acidificación con ácido clorhídrico para obtener Hidrocloruro de Gabapentina.

Análisis De Reacciones Químicas

El Hidrocloruro de Gabapentina sufre varias reacciones químicas, incluidas:

Oxidación y reducción: El Hidrocloruro de Gabapentina se puede oxidar o reducir bajo condiciones específicas, aunque estas reacciones no se emplean comúnmente en sus aplicaciones farmacéuticas.

Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos amino y carboxilo.

Reactivos y condiciones comunes: El hipobromito de sodio se usa comúnmente en la reordenación de Hofmann, mientras que el ácido clorhídrico se usa para la acidificación.

Productos principales: El producto principal de estas reacciones es el propio Hidrocloruro de Gabapentina, con productos secundarios mínimos cuando las reacciones se controlan cuidadosamente.

Comparación Con Compuestos Similares

El Hidrocloruro de Gabapentina está estructural y funcionalmente relacionado con otros derivados del GABA, como la pregabalina . Si bien ambos compuestos se unen a la subunidad alfa-2-delta de los canales de calcio, la pregabalina tiene una mayor afinidad de unión y se usa a menudo para indicaciones terapéuticas similares . Otros compuestos similares incluyen la vigabatrina y la tiagabina, que también se dirigen a las vías GABAérgicas pero tienen diferentes mecanismos de acción y aplicaciones clínicas .

Actividad Biológica

Gabapentin hydrochloride, a structural analog of gamma-aminobutyric acid (GABA), is primarily known for its anticonvulsant properties and is widely used in the treatment of neuropathic pain and seizures. This article delves into the biological activity of gabapentin, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Gabapentin's biological activity is attributed to several mechanisms:

- Voltage-Gated Calcium Channel Modulation : Gabapentin binds to the auxiliary α2δ-1 subunit of voltage-gated calcium channels, inhibiting their function. This action reduces the release of excitatory neurotransmitters, which is crucial in managing neuropathic pain and seizures .

- GABA Synthesis Enhancement : Gabapentin may increase the concentration and synthesis rate of GABA in the brain, facilitating non-vesicular GABA release during seizure activity .

- Neuroprotective Effects : Research indicates that gabapentin can prevent neuronal death in models simulating conditions like amyotrophic lateral sclerosis (ALS) by inhibiting glutamate synthesis .

- Influence on Monoamine Neurotransmitters : Gabapentin has been shown to reduce the release of several monoamine neurotransmitters and increase serotonin levels in human blood, which may contribute to its neurobehavioral effects .

- Additional Receptor Interactions : Gabapentin also interacts with adenosine receptors and potassium channels, although the clinical significance of these interactions remains unclear .

Therapeutic Applications

Gabapentin is primarily utilized for:

- Neuropathic Pain Management : It effectively alleviates pain associated with diabetic peripheral neuropathy and postherpetic neuralgia.

- Seizure Control : Gabapentin is prescribed as an adjunctive therapy in partial-onset seizures.

- Anxiety Disorders : Some studies suggest potential anxiolytic effects, though more research is needed in this area .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of gabapentin:

| Study | Design | Population | Dosage | Outcomes | Side Effects |

|---|---|---|---|---|---|

| Wallace et al. (2010) | Double-blind, placebo-controlled | 400 patients | 1800 mg QD | Significant pain relief in PHN patients | Dizziness, headache |

| Backonja et al. (2011) | Double-blind, placebo-controlled | 101 patients | 1200 mg BID | Pain reduction observed | Dizziness, nausea |

| Rowbotham et al. (1998) | Double-blind, placebo-controlled | 229 patients | 3600 mg TID | Improved sleep interference scores | Somnolence, ataxia |

These studies indicate that gabapentin significantly relieves pain compared to placebo, although side effects such as dizziness and somnolence are common .

Case Studies

- Essential Tremor Treatment : A study involving 16 patients with essential tremor demonstrated that gabapentin could effectively reduce tremor severity compared to propranolol and placebo over a 15-day treatment period .

- Diabetic Neuropathy : In a randomized controlled trial with veterans suffering from diabetic neuropathy, gabapentin showed comparable efficacy to amitriptyline but was associated with different side effect profiles .

Propiedades

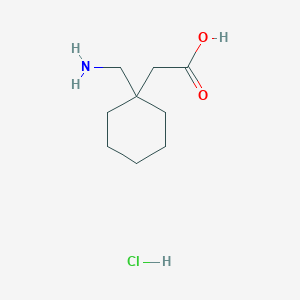

IUPAC Name |

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDZAQEMFGLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208880 | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60142-95-2 | |

| Record name | Gabapentin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.